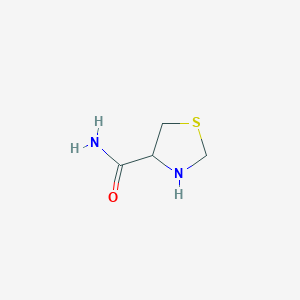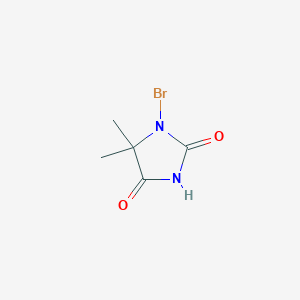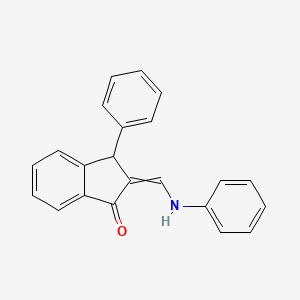
5-Bromo-2-iodo-3-méthylpyridine
Vue d'ensemble
Description
The compound 5-Bromo-2-iodo-3-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered significant interest in the field of medicinal chemistry and materials science due to their potential applications. These compounds often serve as key intermediates in the synthesis of complex molecules for pharmaceuticals and other advanced materials.
Synthesis Analysis
The synthesis of halogenated pyridines, such as 5-Bromo-2-iodo-3-methylpyridine, involves various strategies including halogenation, cross-coupling reactions, and halogen dance reactions. For instance, the preparation of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines has been achieved through Stille coupling and reductive symmetric coupling procedures . Similarly, the synthesis of 5-bromo-2-iodopyrimidine, which is closely related to the target molecule, has been described using palladium-catalysed cross-coupling reactions . Moreover, the synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine through an iodo-magnesium exchange reaction has been reported, which is a key step in the synthesis of functionalized pyridines .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. Quantum mechanical and spectroscopic studies, such as those conducted on 2-Amino-3-bromo-5-nitropyridine, provide insights into the electronic and vibrational characteristics of these compounds . These studies often involve density functional theory (DFT) calculations and spectroscopic techniques like FT-IR and FT-Raman to understand the molecular geometry and electronic distribution.
Chemical Reactions Analysis
Halogenated pyridines participate in a variety of chemical reactions, primarily due to the reactivity of the halogen substituents. For example, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine has been used as an intermediate for the synthesis of pentasubstituted pyridines using halogen dance reactions . The 'halogen dance' is a term used to describe the rearrangement of halogen atoms within a molecule, which can be exploited to create diverse substitution patterns on the pyridine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. These properties include melting points, boiling points, solubility, and stability, which are important for the practical application of these compounds in synthesis. The presence of multiple halogens can also confer unique reactivity profiles, as seen in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, where regioselective reactions were employed to achieve the desired substitution pattern .
Applications De Recherche Scientifique
Synthèse de médicaments
5-Bromo-2-iodo-3-méthylpyridine: est un intermédiaire précieux dans la recherche pharmaceutique. Il peut être utilisé pour synthétiser divers composés, notamment les inhibiteurs de l'oxydase NADPH , qui sont importants dans le traitement et la prophylaxie des maladies médiées par les enzymes de l'oxydase NADPH.
Catalyse
Dans le domaine de la catalyse, ce composé joue un rôle crucial en facilitant les réactions de couplage croisé de Suzuki-Miyaura . Ces réactions sont essentielles pour la formation de liaisons carbone-carbone, une étape indispensable à la création de molécules organiques complexes.
Science des matériaux
La structure de la pyridine halogénée de This compound suggère des applications potentielles dans la science des matériaux. Elle pourrait être impliquée dans le développement de nouveaux matériaux ayant des applications électroniques ou biomédicales.
Chimie analytique
Ce composé est utilisé en chimie analytique pour le développement d'étalons et de réactifs analytiques. Sa structure précise permet la création de matériaux de référence utilisés en chromatographie et en spectrométrie de masse .
Synthèse organique
This compound: sert de bloc de construction en synthèse organique. Il est utilisé dans la préparation de biaryles et d'autres structures organiques complexes par des réactions de couplage catalysées par le palladium .
Recherche pharmaceutique
En recherche pharmaceutique, ce composé est exploré pour son potentiel en tant qu'inhibiteur dans divers modèles de maladies. Son rôle dans la synthèse de composés pouvant agir comme des inhibiteurs enzymatiques est particulièrement intéressant .
Mécanisme D'action
Target of Action
5-Bromo-2-iodo-3-methylpyridine is primarily used as a raw material in organic synthesis . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 5-Bromo-2-iodo-3-methylpyridine . This reaction is crucial for the formation of carbon–carbon bonds, a fundamental process in organic synthesis . The downstream effects include the synthesis of biaryls , which are important structures in many natural products, pharmaceuticals, and materials .
Result of Action
The result of the action of 5-Bromo-2-iodo-3-methylpyridine is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds, including biaryls and 5-arylamino-2-picolines .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-iodo-3-methylpyridine are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the reaction’s success depends on the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Safety and Hazards
5-Bromo-2-iodo-3-methylpyridine is classified as having acute toxicity (oral, dermal, inhalation), causing skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and to use protective clothing, gloves, safety glasses, and dust respirator when handling this compound .
Orientations Futures
The future directions for 5-Bromo-2-iodo-3-methylpyridine could involve its use in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . Additionally, its role as an NADPH oxidase inhibitor suggests potential applications in the treatment and prophylaxis of NOX-mediated diseases .
Propriétés
IUPAC Name |
5-bromo-2-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEVEMCJHLQDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433452 | |
| Record name | 5-Bromo-2-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
376587-52-9 | |
| Record name | 5-Bromo-2-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


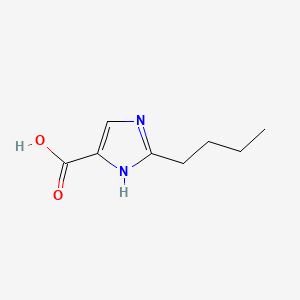
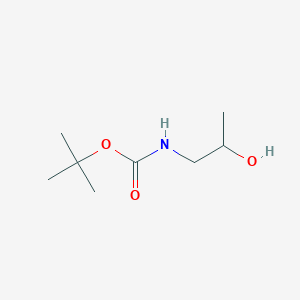

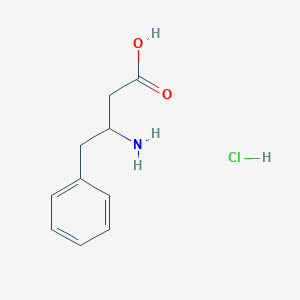

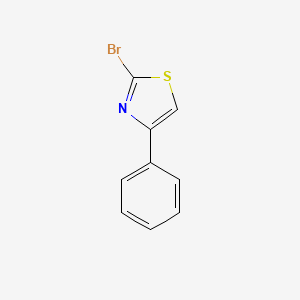
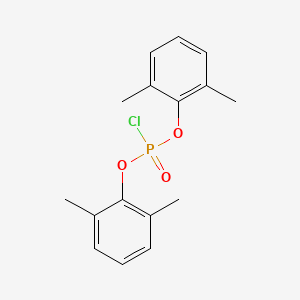
![2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1277950.png)
![3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1277951.png)
